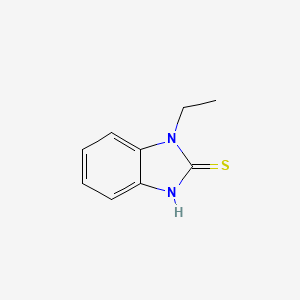

1-Ethyl-1H-benzoimidazole-2-thiol

Description

1-Ethyl-1H-benzoimidazole-2-thiol is a compound that falls within the class of benzoimidazole derivatives, which are heterocyclic aromatic organic compounds. This class of compounds is known for its diverse range of biological activities and applications in various fields, including medicinal chemistry and material science. The benzoimidazole nucleus is a fusion of benzene and imidazole and is a part of many pharmacologically active compounds .

Synthesis Analysis

The synthesis of benzoimidazole derivatives can be achieved through various methods. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, a series of 2-benzoimidazol-8-ethoxyquinolines and their nickel dihalides were synthesized and characterized, demonstrating the versatility in the synthesis of benzoimidazole-related compounds . Another example includes the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate through a three-component reaction . These methods highlight the synthetic accessibility of benzoimidazole derivatives, including those with thiol groups.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is often characterized using spectroscopic techniques and crystallography. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT) and confirmed by X-ray diffraction . The molecular structures of 2-benzoimidazol-8-ethoxyquinolines were determined by single crystal X-ray diffraction, revealing a distorted pyramidal geometry at nickel . These studies provide insights into the molecular conformations and electronic structures of benzoimidazole derivatives.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions, expanding their utility in different chemical contexts. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives were prepared by interaction with different arylidinemalononitrile derivatives . The reactivity of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide and related compounds was explored, leading to the synthesis of various derivatives, including those with thiol groups . These reactions demonstrate the chemical versatility of benzoimidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives are influenced by their molecular structure. For example, the compound 1,1-bis(benzoimidazole-2-yl)-2-(quinoxaline-2-yl) ethylene exhibited specific UV-Vis absorption and fluorescence emission properties, as well as a high melting point and initial decomposition temperature . The electrochemical behavior of 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one and its metal complexes was investigated, indicating potential applications in electrochemical devices . These properties are crucial for the application of benzoimidazole derivatives in various fields.

Scientific Research Applications

Corrosion Inhibition

1-Ethyl-1H-benzoimidazole-2-thiol derivatives, specifically 2-ethyl-1H-benzo[d]imidazol-1-yl variants like EBIMOT, have been synthesized and evaluated for their corrosion inhibition properties. These compounds are effective in inhibiting corrosion of mild steel in sulfuric acid environments. The protective layer formed by these inhibitors on the mild steel surface is supported by various methods including gravimetric, electrochemical, and SEM studies. The adsorption characteristics follow the Langmuir adsorption isotherm, indicating a mix of physical and chemical adsorption mechanisms (Ammal et al., 2018).

Peptide Synthesis

The ionic liquid variant of 1-ethyl-3-methylimidazolium, namely 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), has been successfully used as an alternative solvent for native chemical ligation of peptide fragments. This method efficiently enhances the yields and rates of ligation reactions, improving the solubility of peptides and replacing the need for toxic thiol additives commonly used in peptide synthesis (Kühl et al., 2014).

Antimicrobial Activity

Derivatives of 1H-benzimidazole, including those linked to 1,3,4-oxadiazole, have been synthesized and shown to possess significant antimicrobial activity. These compounds are particularly effective against various bacteria like Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans and Aspergillus flavus. The structural modifications in these derivatives contribute to their potent antimicrobial properties (Salahuddin et al., 2017).

Coordination with Metal Ions

Compounds derived from 1H-benzimidazole-2-thiol exhibit the ability to coordinate with metal ions like technetium and rhenium. These complexes have been studied for their structural properties and potential applications in various fields. The ligand exchange reactions and formation of organometallic complexes with these compounds highlight the versatile chemical behavior and potential utility in creating complex molecular structures (Brugnati et al., 2005).

properties

IUPAC Name |

3-ethyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVKJJWZLWPSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353846 | |

| Record name | 1-Ethyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-benzoimidazole-2-thiol | |

CAS RN |

39573-31-4 | |

| Record name | 1-Ethyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)